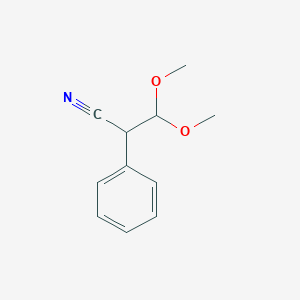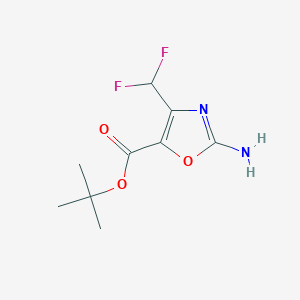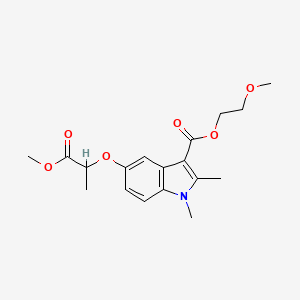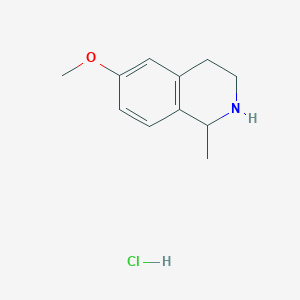![molecular formula C19H23N5O B2843301 3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 902321-67-9](/img/structure/B2843301.png)
3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine” is a type of organic compound . It is a derivative of pyrazolo[1,5-a]pyrimidine, which is a class of compounds known for their biological and chemotherapeutic importance .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction between 1-(phenyl)hydrazine hydrochloride and 1,1,3,3-tetramethoxy propane . This process yields 1-(phenyl)-1-H-pyrazole with an 88% yield .Molecular Structure Analysis
The average bond lengths and bond angles of pyrazolo[1,5-a]pyrimidine, piperazinyl, and phenyl ring are within normal ranges . This suggests that the compound has a stable molecular structure.科学的研究の応用
Regioselective Synthesis and Anti-inflammatory and Anti-cancer Activities
A study by Kaping et al. (2016) describes an environmentally benign, simple, efficient, and convenient route for the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives. This process involves ultrasound irradiation assisted by KHSO4 in an aqueous medium. The synthesized compounds were screened for their anti-inflammatory and anti-cancer activities, showing promising results. The advantages of this protocol include high yields, operational simplicity, short reaction times, and the absence of harsh reaction conditions (Kaping, S., Kalita, U., Sunn, M., Singha, L. I., & Vishwakarma, J. N., 2016).
Fluorescent Probes for Biological and Environmental Detection
Castillo et al. (2018) report on the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which were used as strategic intermediates for preparing novel functional fluorophores. These compounds exhibited significant fluorescence properties, including large Stokes shifts in various solvents. Specifically, derivatives substituted with p-methoxyphenyl showed strong fluorescence intensity, making them suitable as fluorescent probes for detecting biologically or environmentally relevant species (Castillo, J. C., Tigreros, A., & Portilla, J., 2018).
Synthesis and Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives
Hassan et al. (2014) synthesized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, exploring their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study highlights the potential of these compounds in developing anticancer agents (Hassan, A. S., Hafez, T., & Osman, S. A., 2014).
Antiproliferative Activity of Pyrazolo[3,4-c]pyridines
Gavriil et al. (2017) designed, synthesized, and studied the antiproliferative activity of new 3,7-disubstituted pyrazolo[3,4-c]pyridines. The majority of the 3-(3-fluorophenyl) derivatives exhibited interesting antiproliferative activity, presenting a reasonable structure-activity relationship (SAR). This study demonstrates the potential of pyrazolopyridines as anticancer agents, particularly highlighting the efficacy of specific derivatives in blocking cancer cell growth (Gavriil, E., Lougiakis, N., Pouli, N., Marakos, P., Skaltsounis, A., Nam, S., Jove, R., Horne, D., Gioti, K., Pratsinis, H., Kletsas, D., & Tenta, R., 2017).
Safety and Hazards
特性
IUPAC Name |
3-(2-methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-14-12-18(23-10-8-22(2)9-11-23)24-19(21-14)16(13-20-24)15-6-4-5-7-17(15)25-3/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTXAMWNOFBVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(diethylsulfamoyl)-N-[3-[[4-(diethylsulfamoyl)benzoyl]amino]naphthalen-2-yl]benzamide](/img/structure/B2843218.png)
![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2843219.png)


![2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2843223.png)

![N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride](/img/structure/B2843228.png)
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2843229.png)

![N-(4-ethoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2843233.png)

![4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile](/img/structure/B2843235.png)

![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2843239.png)
